molecular formula C15H15N3 B14207119 4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine CAS No. 824431-84-7

4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine

Cat. No.: B14207119
CAS No.: 824431-84-7
M. Wt: 237.30 g/mol
InChI Key: CCKWRLFLIPTHRZ-UHFFFAOYSA-N
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Description

4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated imidazole or pyridine rings.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through its imidazole and pyridine rings. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine is unique due to its ethynyl linkage between the imidazole and pyridine rings, which imparts distinct electronic properties and potential for diverse chemical reactivity. This structural feature differentiates it from other imidazole-containing compounds and expands its range of applications.

Properties

CAS No.

824431-84-7

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

4-[2-(2-cyclopropyl-1-methylimidazol-4-yl)ethynyl]-2-methylpyridine

InChI

InChI=1S/C15H15N3/c1-11-9-12(7-8-16-11)3-6-14-10-18(2)15(17-14)13-4-5-13/h7-10,13H,4-5H2,1-2H3

InChI Key

CCKWRLFLIPTHRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C#CC2=CN(C(=N2)C3CC3)C

Origin of Product

United States

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